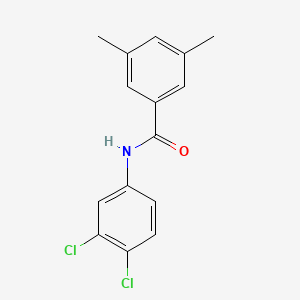
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide, commonly known as DCMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCMF belongs to the class of benzamides and is widely used in various scientific studies for its unique biochemical and physiological effects.
Scientific Research Applications
Synthetic Opioids Research : N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is structurally related to synthetic opioids like U-47700. The study of such compounds is important for understanding their pharmacological properties and potential therapeutic applications, despite their potential for abuse. Research in this area focuses on finding alternatives to opium-based derivatives with reduced side-effect profiles, including lower dependence and abuse potential (Elliott, Brandt, & Smith, 2016).
Herbicide Research : Compounds like diuron (N'-[3,4-dichlorophenyl]-N,N-dimethylurea), which share a similar chemical structure, are widely used as herbicides. Research in this field explores methods like the electro-Fenton process for degrading these compounds in the environment and evaluating their toxicity (Oturan et al., 2008).
Chemical Synthesis and Utility : The molecule is part of a broader family of compounds that are studied for their roles in chemical synthesis. Research in this area includes the synthesis of derivatives and exploring their potential applications in various fields, such as materials science or pharmaceuticals (Hanessian & Moralioglu, 1972).
Antimicrobial and Anti-inflammatory Research : Derivatives of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide, such as N-Pyrazolyl benzamide derivatives, are studied for their antimicrobial and anti-inflammatory properties. This research is significant in the development of new medications and treatments (Fatima, Kulkarni, & Mantipragada, 2015).
Environmental Bioremediation : Studies have also focused on the bioremediation of environmental pollutants that are chemically similar to N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide. For example, research on the bioremediation of diuron using cyclodextrin-based technology showcases the potential environmental applications of these compounds (Villaverde et al., 2012).
Mechanism of Action
Target of Action
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide, also known as DCMU, is an algicide and herbicide that primarily targets the photosynthetic machinery in plants . It specifically inhibits photosystem II, a key component of the photosynthetic electron transport chain .
Mode of Action
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide interacts with its target by binding to the Q_B plastoquinone binding site of photosystem II . This binding disallows the electron flow from photosystem II to plastoquinone, thereby interrupting the photosynthetic electron transport chain . This interruption reduces the plant’s ability to convert light energy into chemical energy, in the form of ATP and reductant potential .
Biochemical Pathways
The primary biochemical pathway affected by N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is photosynthesis . By inhibiting photosystem II, it disrupts the photosynthetic electron transport chain, which is crucial for the light-dependent reactions of photosynthesis . This disruption affects the downstream production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle) of photosynthesis .
Result of Action
The molecular and cellular effects of N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide’s action primarily involve the disruption of photosynthesis . This disruption can lead to a decrease in the plant’s growth and development, as the plant’s ability to produce the energy and reducing power necessary for these processes is compromised .
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-11(6-9)15(19)18-12-3-4-13(16)14(17)8-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMNGQJFBUSGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

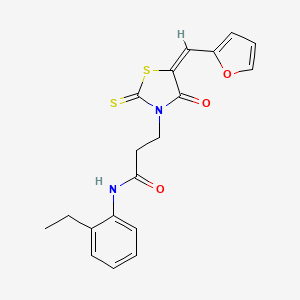

![ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2613559.png)

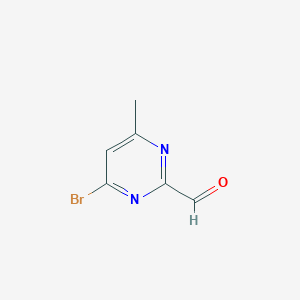
![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)


![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2613568.png)
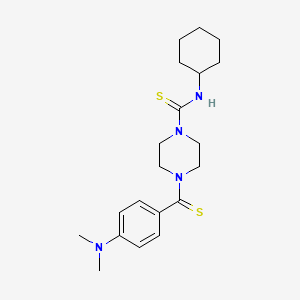
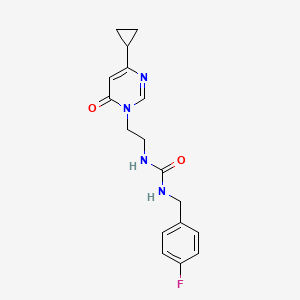
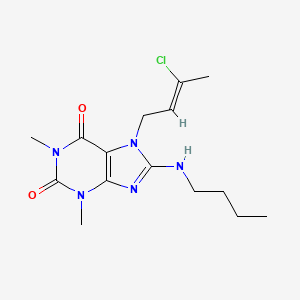

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate](/img/structure/B2613574.png)